molecular formula C14H11Cl2NO4S B2958905 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide CAS No. 670271-74-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide

Cat. No.: B2958905
CAS No.: 670271-74-6
M. Wt: 360.21
InChI Key: NBGYJESCUIPEOM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to a 2,6-dichlorobenzenesulfonamide scaffold. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-7-9-4-5-12-13(6-9)21-8-20-12/h1-6,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYJESCUIPEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with N-[(2H-1,3-benzodioxol-5-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

Alda-1, referenced in , shares the 1,3-benzodioxolemethyl and 2,6-dichlorobenzene motifs with the target compound but replaces the sulfonamide (-SO₂NH₂) group with a benzamide (-CONH₂). Key differences include:

  • Acidity : Sulfonamides (pKa ~10) are more acidic than benzamides (pKa ~15), affecting ionization and bioavailability .
  • Hydrogen Bonding : The sulfonamide’s sulfonyl group provides two hydrogen-bond acceptors, enhancing interactions with target proteins compared to the single carbonyl in benzamides.
  • Bioactivity : Alda-1 is reported to modulate aldehyde dehydrogenase activity in preeclampsia studies, suggesting the dichlorobenzene-benzodioxole scaffold may target redox-related enzymes .

Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide)

This compound () replaces the dichlorobenzene-sulfonamide with a cyclopentaoxazole-acetamide group. Differences include:

  • Electronics : The acetamide lacks the electron-withdrawing chlorine atoms, reducing electrophilic character compared to the target compound.

1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one

From , this ketamine derivative shares the benzodioxole group but features a methylamino-butanone chain instead of the sulfonamide. Key contrasts:

  • Polarity : The ketone and amine groups increase polarity, impacting blood-brain barrier permeability.
  • Reactivity : The α,β-unsaturated ketone may undergo Michael addition, a reactivity absent in sulfonamides .

Physicochemical and Computational Analysis

Molecular Geometry and Ring Puckering

The benzodioxole ring’s puckering (out-of-plane displacements) can be quantified using Cremer-Pople coordinates (). For example, the 1,3-benzodioxole system in the target compound may exhibit a pseudorotation phase angle (φ) near 0°, favoring a planar conformation, whereas cyclopentane derivatives (e.g., Compound 1) show φ ≈ 18°–36° .

Crystallographic Tools

Software such as SHELXL () and WinGX () enable precise structural comparisons. For instance, SHELXL’s refinement algorithms could resolve the sulfonamide’s anisotropic displacement parameters, critical for validating hydrogen-bonding networks .

Comparative Data Table

Compound Name Core Structure Key Substituents pKa (Predicted) Bioactivity (Reported)
Target Compound Sulfonamide 2,6-dichloro, benzodioxolemethyl ~10 Not reported
Alda-1 () Benzamide 2,6-dichloro, benzodioxolemethyl ~15 Aldehyde dehydrogenase modulation
Compound 1 () Acetamide Cyclopentaoxazole ~12 Not reported
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one () Ketamine derivative Methylamino-butanone ~8 (amine) Not reported

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxole moiety and dichlorobenzene sulfonamide. Its molecular formula is C14H11Cl2NO4SC_{14}H_{11}Cl_2NO_4S with a molecular weight of approximately 364.18 g/mol. The compound's unique structure contributes to its biological activity, particularly in inhibiting certain enzymes and cellular pathways.

1. Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxol derivatives, including this compound, as candidates for antidiabetic agents. Research indicates that compounds with similar structures can effectively inhibit α-amylase, an enzyme crucial for carbohydrate digestion:

CompoundIC50 (µM)Effect on Normal Cells
IIa0.85IC50 > 150 µM
IIc0.68IC50 > 150 µM

In vivo studies using streptozotocin-induced diabetic mice demonstrated that these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

2. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast)26
HeLa (Cervical)45
A549 (Lung)35
HCT116 (Colon)65

These results indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it maintains a relatively safe profile for normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of α-Amylase : By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through various signaling pathways, including those involving insulin-like growth factors (IGFs) and their receptors .
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects; however, further research is needed to substantiate these claims.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related benzodioxol derivatives:

  • A study focused on the synthesis and characterization of benzodioxol carboxamide derivatives found that these compounds exhibited significant α-amylase inhibition and low cytotoxicity against normal cell lines .
  • Another research highlighted the structural similarity between polymethoxy groups in polyphenols and benzodioxoles, prompting further synthesis of novel derivatives aimed at enhancing α-amylase inhibition efficacy .

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